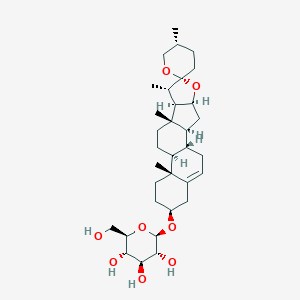
Diosgenin glucoside
Overview
Description
- It is a natural product found in Trillium tschonoskii Maxim roots .
Disogluside: or .
Biological Activities:
Mechanism of Action
Target of Action
Trillin, also known as Diosgenin glucoside or Disogluside, primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Trillin inhibits the nuclear translocation of phosphorylated STAT3, thereby preventing its action . This inhibition leads to a decrease in the proliferation of hepatoma carcinoma cells and induces apoptosis . Furthermore, Trillin also suppresses the expression of Bcl-2 and Survivin, proteins that inhibit apoptosis, and upregulates cleaved PRAP, which leads to apoptosis . It also downregulates MMP1, MMP2, MucI, and VEGF, thereby inhibiting the invasion and development of hepatocellular tumor cells .
Biochemical Pathways
Trillin affects multiple biochemical pathways. It inhibits the JAK-STAT signaling pathway by blocking the nuclear translocation of STAT3 . This leads to the downregulation of Bcl-2 and Survivin, and the upregulation of cleaved PRAP, triggering apoptosis . Trillin also affects the extracellular matrix remodeling by downregulating MMP1 and MMP2 . Additionally, it impacts angiogenesis by downregulating VEGF .
Result of Action
The action of Trillin results in the inhibition of hepatoma carcinoma cell proliferation, induction of apoptosis, and decrease in migration and invasion . It also leads to the downregulation of Bcl-2 and Survivin, upregulation of cleaved PRAP, and downregulation of MMP1, MMP2, MucI, and VEGF . These changes collectively contribute to the anti-tumor effect of Trillin .
Biochemical Analysis
Biochemical Properties
Trillin interacts with various enzymes and proteins. For instance, it has been found to interact with a rhamnosyltransferase (DzGT1) from Dioscorea zingiberensis . This enzyme activity glycosylates Trillin to form prosapogenin A of dioscin (PSA) .
Cellular Effects
Trillin has been shown to have significant effects on various types of cells. For instance, it can dramatically inhibit hepatoma carcinoma cell proliferation, induce apoptosis, and decrease migration and invasion . It influences cell function by suppressing phosphorylated STAT3 translocation to the nucleus .
Molecular Mechanism
Trillin exerts its effects at the molecular level through various mechanisms. It inhibits autophagy in hepatocellular carcinoma (HCC) cells through the activation of mTOR/STAT3 signaling . It also down-regulates Bcl-2 and Survivin, up-regulates cleaved PRAP, leading to apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to effectively inhibit lung tissue injury induced by bleomycin in mice .
Metabolic Pathways
Trillin is involved in the biosynthesis of dioscin . It interacts with the enzyme DzGT1, which glycosylates Trillin to form prosapogenin A of dioscin (PSA) .
Subcellular Localization
One study suggests that a related protein, DzS3GT, is located in the cytoplasm in rice protoplasts .
Preparation Methods
- The synthetic routes and reaction conditions for Disogluside are not explicitly mentioned in the available literature. it is isolated from Trillium tschonoskii Maxim roots .
- Industrial production methods are not widely documented.
Chemical Reactions Analysis
Reactions: Disogluside may undergo various reactions, including oxidation, reduction, and substitution.
Major Products: The major products formed from these reactions are not explicitly specified.
Scientific Research Applications
Chemistry: Disogluside’s potential as an inhibitor of UGT1A4 and its cytotoxicity against CML cells make it relevant for drug development and chemical research.
Biology: Its effects on neurological function and neuronal damage suggest applications in neuroprotection.
Medicine: Disogluside’s impact on glucose, insulin, and triglyceride levels may have implications for diabetes management.
Industry: Further research could explore its industrial applications.
Comparison with Similar Compounds
- Disogluside’s uniqueness lies in its steroidal saponin structure and specific biological activities.
- Similar compounds include other steroidal saponins and glucosides, but further investigation is needed to provide a comprehensive comparison.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h5,17-18,20-30,34-37H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMARHKAXWRNDM-GAMIEDRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14144-06-0 | |
| Record name | Trillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14144-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disogluside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014144060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOGLUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KI671F2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


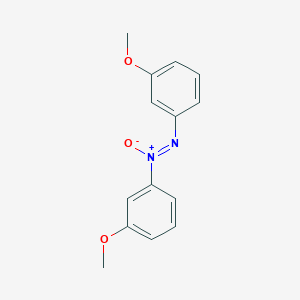
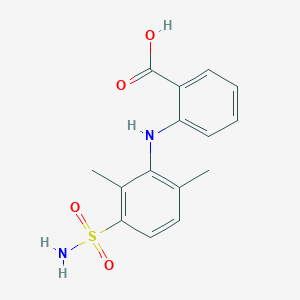


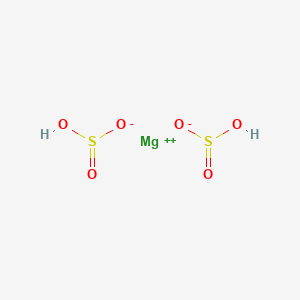
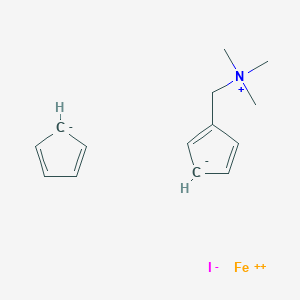
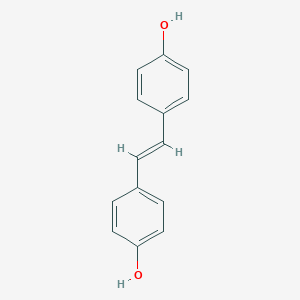
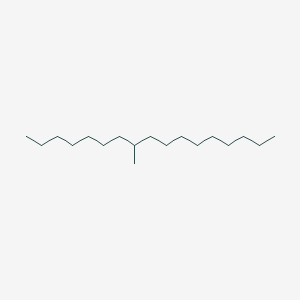
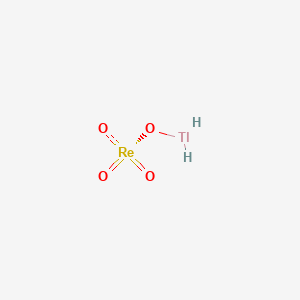
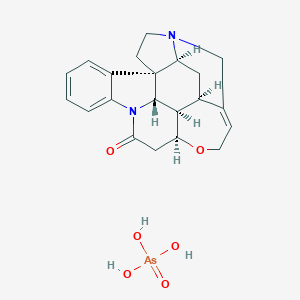
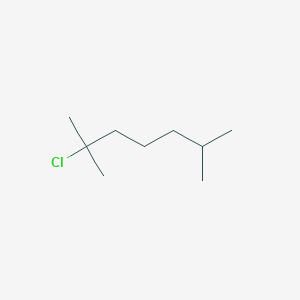

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)

